molecular formula C12H2F8S2 B12802752 Octafluoro-4,4'-biphenyldithiol CAS No. 21386-21-0

Octafluoro-4,4'-biphenyldithiol

Cat. No.: B12802752
CAS No.: 21386-21-0
M. Wt: 362.3 g/mol
InChI Key: BMXRSRJBJWJONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octafluoro-4,4’-biphenyldithiol: is a chemical compound with the molecular formula C12H2F8S2 and a molecular weight of 362.262 g/mol This compound is characterized by the presence of eight fluorine atoms and two thiol groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octafluoro-4,4’-biphenyldithiol typically involves the introduction of thiol groups into a fluorinated biphenyl precursor. One common method involves the reaction of octafluoro-4,4’-biphenyl with thiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol groups .

Industrial Production Methods: Industrial production of Octafluoro-4,4’-biphenyldithiol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Octafluoro-4,4’-biphenyldithiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Octafluoro-4,4’-biphenyldithiol is used in the synthesis of advanced materials, including self-assembled monolayers and molecular junctions. Its unique electronic properties make it a valuable component in the development of molecular electronics .

Biology and Medicine: While its primary applications are in materials science, research is ongoing to explore its potential use in biological systems, particularly in the development of biosensors and diagnostic tools .

Industry: In the industrial sector, Octafluoro-4,4’-biphenyldithiol is used in the production of specialized coatings and surface treatments. Its ability to form stable monolayers makes it ideal for applications requiring precise surface modifications .

Mechanism of Action

The mechanism by which Octafluoro-4,4’-biphenyldithiol exerts its effects is primarily related to its ability to form strong bonds with metal surfaces through its thiol groups. This property is exploited in the formation of self-assembled monolayers, which are used to modify surface properties and enhance the performance of electronic devices. The molecular targets include metal surfaces, and the pathways involved are related to surface chemistry and molecular interactions .

Comparison with Similar Compounds

Uniqueness: Octafluoro-4,4’-biphenyldithiol is unique due to the presence of both fluorine atoms and thiol groups, which impart distinct electronic and chemical properties. This combination makes it particularly suitable for applications in molecular electronics and surface science .

Properties

CAS No.

21386-21-0

Molecular Formula

C12H2F8S2

Molecular Weight

362.3 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-(2,3,5,6-tetrafluoro-4-sulfanylphenyl)benzenethiol

InChI

InChI=1S/C12H2F8S2/c13-3-1(4(14)8(18)11(21)7(3)17)2-5(15)9(19)12(22)10(20)6(2)16/h21-22H

InChI Key

BMXRSRJBJWJONO-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)S)F)F)C2=C(C(=C(C(=C2F)F)S)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.